N-PHENYL-BENZIMIDIC ACID PHENYL ESTER
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Overview
Description
N-PHENYL-BENZIMIDIC ACID PHENYL ESTER is a chemical compound with the molecular formula C19H15NO It is known for its unique structure, which includes a benzenecarboximidic acid core with phenyl groups attached to both the nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-BENZIMIDIC ACID PHENYL ESTER typically involves the reaction of benzenecarboximidic acid with phenol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-BENZIMIDIC ACID PHENYL ESTER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenecarboximidic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzenecarboximidic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-PHENYL-BENZIMIDIC ACID PHENYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-PHENYL-BENZIMIDIC ACID PHENYL ESTER involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its reactivity is influenced by the presence of the phenyl groups, which can stabilize intermediates and transition states during reactions.
Comparison with Similar Compounds
N-PHENYL-BENZIMIDIC ACID PHENYL ESTER can be compared with other similar compounds, such as:
Benzenecarboximidic acid, N-phenyl-, methyl ester: This compound has a methyl group instead of a phenyl group attached to the oxygen atom, resulting in different reactivity and applications.
Benzenecarboximidic acid, N-phenyl-, ethyl ester: Similar to the methyl ester, but with an ethyl group, leading to variations in physical properties and chemical behavior.
Properties
IUPAC Name |
phenyl N-phenylbenzenecarboximidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLYJDCHOAMDJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345105 |
Source
|
Record name | Benzenecarboximidic acid, N-phenyl-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15940-86-0 |
Source
|
Record name | Benzenecarboximidic acid, N-phenyl-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PHENYL-BENZIMIDIC ACID PHENYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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